molecular formula C12H19ClN2 B1610893 1-phenethylpiperazine dihydrochloride CAS No. 5321-62-0

1-phenethylpiperazine dihydrochloride

Cat. No.: B1610893
CAS No.: 5321-62-0
M. Wt: 226.74 g/mol
InChI Key: BSHOYJJVRWCKSJ-UHFFFAOYSA-N
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Description

1-Phenethylpiperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with a phenethyl group. Piperazine derivatives are widely recognized for their diverse pharmacological properties and applications in medicinal chemistry . The compound is often used in research settings due to its unique chemical structure and potential biological activities.

Scientific Research Applications

1-Phenethylpiperazine dihydrochloride has several scientific research applications:

Mechanism of Action

Target of Action

1-Phenethyl-piperazine dihydrochloride, as a derivative of piperazine, primarily targets GABA receptors . GABA (gamma-aminobutyric acid) receptors play a crucial role in the nervous system as they are responsible for inhibitory neurotransmission. By binding to these receptors, piperazine compounds can influence neural activity .

Mode of Action

1-Phenethyl-piperazine dihydrochloride, similar to other piperazine compounds, acts as a GABA receptor agonist . This means it binds to GABA receptors and mimics the action of GABA, leading to an increase in inhibitory neurotransmission. This results in the paralysis of parasites, allowing the host body to easily remove or expel the invading organism .

Biochemical Pathways

It is known that piperazine compounds generally affect theneurotransmission pathways due to their interaction with GABA receptors . The downstream effects of this interaction can lead to changes in neural activity, which can result in the paralysis of parasites .

Pharmacokinetics

It is known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound

Result of Action

The primary result of the action of 1-Phenethyl-piperazine dihydrochloride is the paralysis of parasites . This occurs due to the compound’s interaction with GABA receptors, which leads to an increase in inhibitory neurotransmission. The resulting neural activity changes cause the parasites to become paralyzed, allowing the host body to easily remove or expel them .

Biochemical Analysis

Biochemical Properties

It is known that piperazine, the parent compound, interacts with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific derivative of piperazine and the biological system in which it is present

Cellular Effects

Piperazine and its derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 1-Phenethyl-piperazine dihydrochloride on various types of cells and cellular processes have not been extensively studied.

Preparation Methods

The synthesis of 1-phenethylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the following steps:

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Phenethylpiperazine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Phenethylpiperazine dihydrochloride can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

5321-62-0

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

1-(2-phenylethyl)piperazine;hydrochloride

InChI

InChI=1S/C12H18N2.ClH/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14;/h1-5,13H,6-11H2;1H

InChI Key

BSHOYJJVRWCKSJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCC2=CC=CC=C2.Cl.Cl

Canonical SMILES

C1CN(CCN1)CCC2=CC=CC=C2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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